2-{[(2,4-Difluorophenyl)methyl]amino}butan-1-ol
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Overview
Description
2-{[(2,4-Difluorophenyl)methyl]amino}butan-1-ol is a chemical compound with the molecular formula C11H15F2NO This compound is characterized by the presence of a difluorophenyl group attached to a butanol backbone through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Difluorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 2,4-difluorobenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Difluorophenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-{[(2,4-Difluorophenyl)methyl]amino}butanone.
Reduction: Formation of 2-{[(2,4-Difluorophenyl)methyl]amino}butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2,4-Difluorophenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Difluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of 2-{[(2,4-Difluorophenyl)methyl]amino}butan-1-ol.
2-{[(2,4-Difluorophenyl)methyl]amino}ethanol: A structurally similar compound with a shorter carbon chain.
2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol: Another similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific combination of a difluorophenyl group and a butanol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H15F2NO |
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Molecular Weight |
215.24 g/mol |
IUPAC Name |
2-[(2,4-difluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-2-10(7-15)14-6-8-3-4-9(12)5-11(8)13/h3-5,10,14-15H,2,6-7H2,1H3 |
InChI Key |
TZBZFMMXVFYHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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